REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][CH:4]([CH:7]([CH3:10])[CH2:8][CH3:9])[CH:5]=[O:6].[CH2:11]=O>>[CH:7]([C:4]([CH3:11])([CH2:3][OH:1])[CH2:5][OH:6])([CH2:8][CH3:9])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
325 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)C(CC)C
|
Name
|
|
Quantity
|
722 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise up to about 80° C. due to the exothermic reaction
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The organic phases was separated
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |